2-(but-2-yn-1-yloxy)pyridine-4-carbonitrile
CAS No.: 1935476-25-7
Cat. No.: VC2760999
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1935476-25-7 |
|---|---|
| Molecular Formula | C10H8N2O |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | 2-but-2-ynoxypyridine-4-carbonitrile |
| Standard InChI | InChI=1S/C10H8N2O/c1-2-3-6-13-10-7-9(8-11)4-5-12-10/h4-5,7H,6H2,1H3 |
| Standard InChI Key | AJSKXTJLYJNKGR-UHFFFAOYSA-N |
| SMILES | CC#CCOC1=NC=CC(=C1)C#N |
| Canonical SMILES | CC#CCOC1=NC=CC(=C1)C#N |
Introduction
2-(but-2-yn-1-yloxy)pyridine-4-carbonitrile is a chemical compound with the molecular formula C10H8N2O and a molecular weight of 172.186 g/mol. It is classified as a pyridine derivative, featuring a pyridine ring substituted with a but-2-yn-1-yloxy group and a cyano group at the 4-position. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science.
Synthesis of 2-(but-2-yn-1-yloxy)pyridine-4-carbonitrile
The synthesis of 2-(but-2-yn-1-yloxy)pyridine-4-carbonitrile typically involves the reaction of isonicotinonitrile with but-2-yn-1-ol. This reaction is generally performed in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product, often yielding good results under optimized conditions.
Chemical Reactions
2-(but-2-yn-1-yloxy)pyridine-4-carbonitrile can undergo several types of chemical reactions, including:
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Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
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Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives.
Applications in Scientific Research
2-(but-2-yn-1-yloxy)pyridine-4-carbonitrile has a wide range of applications in scientific research, including:
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Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
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Medicine: Research into the medicinal properties of this compound includes its potential use as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
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Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(but-2-yn-1-yloxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Biological Activity
2-(but-2-yn-1-yloxy)pyridine-4-carbonitrile is a heterocyclic compound that has garnered attention in biological research due to its potential therapeutic properties. This compound exhibits significant antimicrobial activity against various microbial strains and has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Comparison with Similar Compounds
2-(but-2-yn-1-yloxy)pyridine-4-carbonitrile can be compared with other similar compounds, such as 2-(but-2-ynyloxy)nicotinonitrile and 2-(but-2-ynyloxy)benzonitrile. These compounds have similar structures but with different core rings, offering different chemical properties and reactivity.
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